molecular formula C12H19NO B13043157 (S)-1-(2-Propoxyphenyl)propan-1-amine

(S)-1-(2-Propoxyphenyl)propan-1-amine

Cat. No.: B13043157
M. Wt: 193.28 g/mol
InChI Key: RERYOXUPFPKREW-NSHDSACASA-N
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Description

(S)-1-(2-Propoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a propoxy group attached to a phenyl ring, and an amine group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Propoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxybenzaldehyde and (S)-1-phenylethylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2-propoxybenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Propoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

(S)-1-(2-Propoxyphenyl)propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(2-Propoxyphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Propoxyphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2-Methoxyphenyl)propan-1-amine: A structurally similar compound with a methoxy group instead of a propoxy group.

    1-(2-Ethoxyphenyl)propan-1-amine: Another analog with an ethoxy group.

Uniqueness

(S)-1-(2-Propoxyphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S)-1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m0/s1

InChI Key

RERYOXUPFPKREW-NSHDSACASA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@H](CC)N

Canonical SMILES

CCCOC1=CC=CC=C1C(CC)N

Origin of Product

United States

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